(Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated

Übersicht

Beschreibung

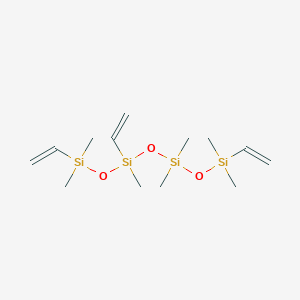

“(Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated” is a type of organosiloxane. Its molecular formula is C13H30O3Si4 . It is also known as vinyl terminated polydimethylsiloxane .

Synthesis Analysis

This copolymer can be synthesized by ring-opening copolymerization of dimethylcyclosiloxane (Dn), 1,3,5-tris (3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (F3), and 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) . Another method involves cobalt-mediated radical block copolymerization of vinyl acetate (VAc) and methyl acrylate (MA) in the presence of cobalt (II) acetylacetonate (Co (acac) 2) as a controlling agent .Molecular Structure Analysis

The main material of this copolymer is polymethylvinyl siloxane, which is a high molecular copolymer of dimethyl siloxane and methylvinyl siloxane chain segments . The molecular chain is made of -Si-O-Si- bridging bonds, while Si atoms are mainly linked to -CH .Chemical Reactions Analysis

The copolymerization reaction proceeds via a controlled characteristic with first-order kinetics with respect to monomers, predetermined molecular weight, and relatively narrow molecular weight distribution . The random incorporation of an F unit into the polydimethylsiloxane (PDMS) chain resulted in the disappearance of melting peaks at −45.7 and −34.8 °C which were observed in the DSC curve of PDMS .Physical And Chemical Properties Analysis

This copolymer is a liquid . It has good hydrophobicity and toughness . The influences of the vinyl content and molecular weight of vinyl polysiloxane on the property of the latex films were investigated, and the relationship between the structure and pigment printing application was also explored .Wissenschaftliche Forschungsanwendungen

Electronics

Vinylmethylsiloxane-dimethylsiloxane copolymers are used in the electronics industry due to their superior intrinsic piezoresistivity and tunneling effect, which are utilized in fabricating patterned nanocomposite strain sensors through techniques like microelectromechanical system-assisted electrophoretic deposition (EPD) .

Medical Devices

In the medical field, these copolymers are valued for their optically clear, inert, nontoxic, and inflammable properties. They are widely used in medical devices as elastomers, antifoaming agents, heat-resistant lubricants, and for other valuable applications .

Aerospace

The aerospace industry employs vinylmethylsiloxane-dimethylsiloxane copolymers as crosslinkers in platinum and peroxide 2-part addition cure elastomers due to their ability to undergo peroxide-induced free-radical coupling between vinyl and methyl groups .

Safety and Hazards

Zukünftige Richtungen

Self-assembled block copolymer membranes have gained considerable attention within the membrane field due to precise control over nanoscale structure, pore size, and chemical versatility . Strategies such as polymer post-functionalization, self-assembly of oligomers, liquid crystals, and random copolymers, or incorporation of artificial/natural channels within block copolymer materials are future directions with the potential to overcome current limitations with respect to separation size .

Wirkmechanismus

Target of Action

The primary target of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, is the surface of materials such as fabrics and elastomers . This compound is used to modify these surfaces, enhancing their properties and making them more suitable for specific applications .

Mode of Action

The (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, interacts with its targets through a process known as surface enrichment . This involves the immobilization of the copolymer on the surface of the target material during the crosslinking process . The copolymer then forms a layer on the surface, modifying its properties .

Biochemical Pathways

The (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, affects the biochemical pathways related to the formation and stability of composite materials . The copolymer is synthesized via miniemulsion polymerization, a process that results in the formation of composite particles . These particles then interact with the target material, leading to changes in its properties .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, it refers to the behavior of the copolymer in the target material. The copolymer is incorporated into the material during the manufacturing process and remains stable within the material over time .

Result of Action

The action of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, results in the modification of the target material’s properties . For example, when applied to fabric, the copolymer forms a continuous film on the surface, blocking the gaps between yarns . This results in improved performances such as good air permeability, softness, and rubbing fastness .

Action Environment

The action of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, can be influenced by environmental factors such as temperature . For instance, the morphology of the copolymer film on fabric changes when baked at 120 °C, affecting the material’s properties . Therefore, the environment plays a crucial role in determining the efficacy and stability of the copolymer’s action .

Eigenschaften

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-19(8,9)16-20(10,13-3)15-18(6,7)12-2/h11-13H,1-3H2,4-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAAMSNBONEKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

68083-18-1 | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

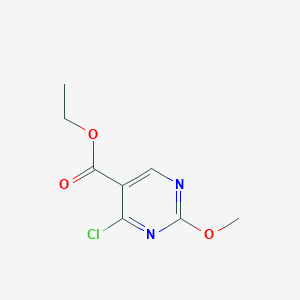

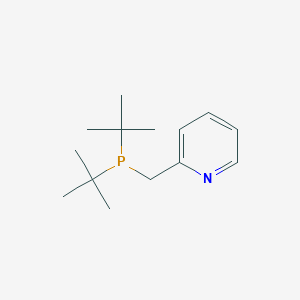

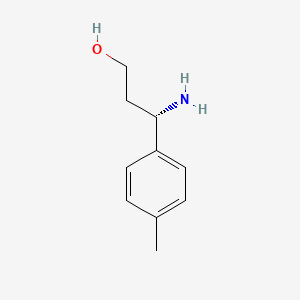

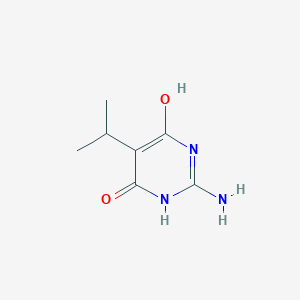

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)

![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)